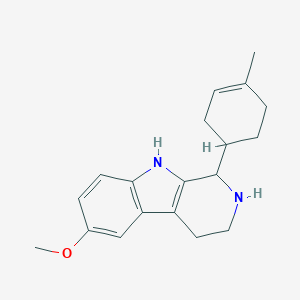![molecular formula C20H19FN4O2S2 B282715 N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282715.png)
N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.
作用機序
The mechanism of action of N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and proteasome. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects, which is a desirable effect for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide in lab experiments is its broad range of biological activities. This compound has shown activity against cancer cells, inflammatory diseases, and neurodegenerative diseases, making it a versatile tool for scientific research. Additionally, this compound has shown activity against multidrug-resistant cancer cells, which is a significant advantage over current chemotherapy drugs.
One of the limitations of using N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide in lab experiments is its moderate yield and purity. Further purification techniques may be required to obtain a pure sample of this compound for scientific research.
将来の方向性
There are several future directions for the research and development of N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of new derivatives of this compound to enhance its biological activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other scientific research fields. Overall, N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide has shown great potential in scientific research and holds promise for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide involves a multi-step process. The starting material is 2-fluoroaniline, which is reacted with 2-mercaptobenzothiazole to form the intermediate 2-(2-fluorophenyl)benzothiazole-6-thiol. This intermediate is then reacted with 2-methylpropanoic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired product N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide. The overall yield of this synthesis method is moderate, and the purity of the final product can be improved by further purification techniques such as column chromatography.
科学的研究の応用
N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has shown activity against multidrug-resistant cancer cells, which is a significant advantage over current chemotherapy drugs.
特性
分子式 |
C20H19FN4O2S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-4-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C20H19FN4O2S2/c1-12(2)17(26)23-19-24-25-20(29-19)28-11-13-7-9-14(10-8-13)18(27)22-16-6-4-3-5-15(16)21/h3-10,12H,11H2,1-2H3,(H,22,27)(H,23,24,26) |
InChIキー |
ATWZMUAVVYARID-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
正規SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)






![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)

![2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282661.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
